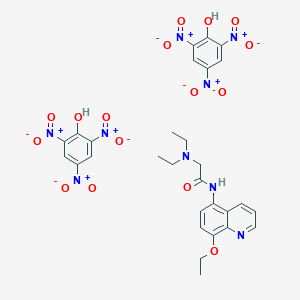![molecular formula C10H15NO B019088 3-[(1S)-1-(Dimetilamino)etil]fenol CAS No. 139306-10-8](/img/structure/B19088.png)
3-[(1S)-1-(Dimetilamino)etil]fenol
Descripción general
Descripción
3-[(1S)-1-(Dimethylamino)ethyl]phenol (3-DMAEP) is an organic molecule that is widely used in scientific research for its unique properties. It is a synthetic compound that can be synthesized in the laboratory and has a variety of applications in a range of scientific fields. 3-DMAEP is a versatile molecule that can be used for a variety of purposes, including as a catalyst, a reagent, and a solvent.
Aplicaciones Científicas De Investigación
Farmacología
En farmacología, este compuesto es reconocido por su papel como metabolito de la rivastigmina . La rivastigmina es un inhibidor de la acetilcolinesterasa selectivo para el cerebro que se utiliza en el tratamiento de la enfermedad de Alzheimer y otros trastornos de la memoria. El estudio de sus metabolitos, como el 3-[(1S)-1-(dimetilamino)etil]fenol, es crucial para comprender el metabolismo del fármaco y optimizar sus perfiles de eficacia y seguridad.
Síntesis orgánica
Como bloque de construcción orgánico, este producto químico sirve como precursor en la síntesis de moléculas complejas. Su estructura permite modificaciones que pueden conducir al desarrollo de nuevos compuestos con aplicaciones potenciales en diversas industrias químicas .
Ciencia de los materiales
En la ciencia de los materiales, se podrían explorar las propiedades del compuesto para el desarrollo de nuevos materiales. Su estructura fenólica podría ser útil para crear polímeros con características específicas, como una mayor durabilidad o resistencia química .
Química analítica
Este compuesto se puede utilizar como material estándar o de referencia en procedimientos analíticos para garantizar la precisión y exactitud de los instrumentos y metodologías analíticos .
Ciencias ambientales
El impacto ambiental de productos químicos como el this compound es un área de estudio significativa. La investigación puede centrarse en su biodegradabilidad, toxicidad y métodos para su eliminación segura o remediación de muestras ambientales .
Investigación bioquímica
En bioquímica, es de interés la interacción del compuesto con las moléculas biológicas. Podría utilizarse en estudios de inhibición enzimática o en la investigación de procesos celulares que implican compuestos fenólicos .
Química medicinal
La investigación en química medicinal implica el diseño y desarrollo de agentes farmacéuticos. Como compuesto relacionado con la rivastigmina, el this compound podría estudiarse por sus posibles efectos terapéuticos o como modelo para crear nuevos fármacos .
Ingeniería química
En ingeniería química, se podría examinar el papel de este compuesto en la optimización de procesos, como la mejora de las vías de reacción o el desarrollo de catalizadores que puedan mejorar la eficiencia de la producción .
Mecanismo De Acción
Target of Action
It is known to be a metabolite of rivastigmine , which is a brain-selective acetylcholinesterase inhibitor . Therefore, it can be inferred that this compound may also interact with acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of 3-[(1S)-1-(Dimethylamino)ethyl]phenol are not well-documented in the literature. As a metabolite of rivastigmine, it may interact with enzymes, proteins, and other biomolecules in a similar manner to its parent compound. Rivastigmine is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter .
Molecular Mechanism
As a metabolite of rivastigmine, it may exert its effects at the molecular level through interactions with biomolecules such as acetylcholinesterase .
Metabolic Pathways
Given its status as a metabolite of rivastigmine, it may be involved in similar pathways, potentially interacting with enzymes or cofactors related to acetylcholine metabolism .
Propiedades
IUPAC Name |
3-[(1S)-1-(dimethylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161005 | |
| Record name | NAP-226-90 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139306-10-8 | |
| Record name | (S)-3-[1-(Dimethylamino)ethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139306-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NAP-226-90 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139306108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAP-226-90 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04556 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAP-226-90 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-[1-(Dimethylamino)-ethyl]-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAP-226-90 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1608PLR9ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)



![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)





![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)
![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)

